Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-
Description
Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is a halogenated pyridine derivative featuring a bromomethyl (-CH2Br) group at position 2 and a difluoromethyl (-CHF2) group at position 6 of the pyridine ring. This compound is of significant interest in medicinal and agrochemical research due to the reactive bromomethyl group, which serves as a versatile intermediate in cross-coupling reactions, and the difluoromethyl group, which enhances metabolic stability and lipophilicity .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
InChI Key |
JYSWJYZWSPYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CBr |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Bromination Methods
| Brominating Agent | Conditions | Selectivity | Yield | Source |
|---|---|---|---|---|
| NBS/AIBN | CCl₄, 80°C, 24h | Moderate | 60–70% | |
| DIB | CCl₄, 40°C, 8h | High | 85–90% |
Table 2: Fluorination Efficiency with DAST
| Substrate | Product | Yield | Source |
|---|---|---|---|
| 6-Methylpyridine-2-carbaldehyde | 6-(Difluoromethyl)pyridine-2-carbaldehyde | 91% |
Challenges and Optimizations
- Regioselectivity: Bromination may occur at unintended positions; DIB improves selectivity.
- Stability: DAST is moisture-sensitive; reactions require anhydrous conditions.
- Purity: Silica gel chromatography or recrystallization (e.g., diethyl ether) enhances product purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Radical Reactions: Radical initiators such as AIBN or benzoyl peroxide are used under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.
Scientific Research Applications
2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for compounds that require specific functional groups for activity.
Mechanism of Action
The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Radical Reactions: The difluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C7H6BrF2N
- Molecular Weight : 222.03 g/mol (calculated)
- Reactivity : The bromomethyl group facilitates nucleophilic substitution, while the electron-withdrawing difluoromethyl group modulates the pyridine ring’s electronic properties .
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2 and 6
The following table compares pyridine derivatives with substitutions at positions 2 and 6, highlighting structural and functional differences:
Biological Activity
Pyridine derivatives have been extensively studied for their biological activities, particularly in the context of medicinal chemistry. The compound Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- has garnered attention due to its potential pharmacological applications, especially in anticancer therapies and as enzyme inhibitors. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a difluoromethyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the potential of halomethyl-pyridine derivatives in anticancer applications. A notable study focused on a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, which demonstrated significant antiproliferative activity against colorectal and pancreatic cancer cell lines. The presence of reactive halomethyl substituents was crucial for their activity, suggesting that similar compounds like Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may exhibit comparable effects .
Table 1: Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- | HCT-116 (CRC) | TBD | Potential for ligand-based alkylation |
| 5-(chloromethyl)-2,2'-bipyridine | HCT-116 | 5-10 | Significant activity noted |
| 6-(halomethyl)-2,2'-bipyridine | Panc-1 | TBD | Effective in vivo in zebrafish models |
The above table summarizes preliminary findings regarding the antiproliferative effects of various pyridine derivatives. While specific IC50 values for Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- are yet to be determined (TBD), its structural similarity to active compounds suggests potential efficacy.
The mechanism by which halogenated pyridines exert their anticancer effects often involves ligand-based alkylating reactions. These reactions can lead to DNA damage in cancer cells, triggering apoptosis. For instance, studies indicate that compounds capable of undergoing such reactions show enhanced antiproliferative activity against resistant cancer cell lines .
Case Studies
Case Study 1: In Vivo Evaluation
A study investigated the in vivo efficacy of a related compound (5-chloromethyl-2,2'-bipyridine) using zebrafish-Panc-1 xenografts. The compound demonstrated significant inhibition of tumor growth at concentrations as low as 8 µM, indicating that structural features similar to those in Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may confer similar biological activity .
Case Study 2: Enzyme Inhibition
Another area of research has explored the use of pyridine derivatives as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown promise in regulating fatty acid synthesis and have implications for treating metabolic disorders . The ability of such compounds to modulate enzyme activity further underscores their therapeutic potential.
Toxicological Considerations
Pyridine derivatives can exhibit varying degrees of toxicity. For example, Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is classified as toxic if swallowed and can cause skin irritation . Understanding the safety profile is crucial for developing therapeutic applications.
Q & A
Q. What are the optimized synthetic routes for 2-(bromomethyl)-6-(difluoromethyl)pyridine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : A common approach involves starting with 2,6-dimethylpyridine. Key steps include:
- Oxidation : Selective oxidation of a methyl group to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions.
- Esterification : Conversion to a methyl ester via reaction with thionyl chloride (SOCl₂) and methanol.
- Bromination : N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) introduces the bromomethyl group.
Optimization Tips : - Use low-temperature radical bromination (0–5°C) to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates.
- Purify via column chromatography with hexane/ethyl acetate gradients to isolate the product.
Q. How can NMR spectroscopy distinguish between the bromomethyl and difluoromethyl groups in this compound?
- Methodological Answer :
- ¹H NMR : The bromomethyl (-CH₂Br) protons appear as a singlet or multiplet near δ 4.3–4.8 ppm due to deshielding by bromine. The difluoromethyl (-CF₂H) group shows a triplet (²JHF ~50–60 Hz) near δ 5.5–6.5 ppm.
- ¹⁹F NMR : The -CF₂H group resonates as a doublet (²JFH ~50–60 Hz) near δ -110 to -120 ppm.
- 13C NMR : The bromomethyl carbon appears at δ 25–35 ppm, while the difluoromethyl carbon is split into a doublet (¹JCF ~250–300 Hz) near δ 110–120 ppm .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : The bromomethyl group is prone to photolytic degradation. Store in amber glassware under inert gas (N₂/Ar) .
- Moisture Sensitivity : Hydrolysis of the C-Br bond can occur in humid conditions. Use molecular sieves or anhydrous solvents during synthesis .
- Thermal Stability : Avoid temperatures >80°C, as decomposition (e.g., HBr elimination) may occur.
Advanced Research Questions
Q. How do electronic effects of the bromomethyl and difluoromethyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Bromomethyl Group : Acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura with arylboronic acids). Steric hindrance from the pyridine ring may slow reactivity .
- Difluoromethyl Group : The electron-withdrawing -CF₂H group deactivates the pyridine ring, directing electrophilic substitution to the para position (relative to the bromomethyl group).
Case Study : In Pd-catalyzed couplings, the bromomethyl group reacts preferentially over the -CF₂H group due to better leaving-group ability .
Q. What strategies resolve contradictions in reported catalytic efficiencies for nickel-mediated reactions involving this compound?
- Methodological Answer : Discrepancies in catalytic activity (e.g., ethylene oligomerization) may arise from:
- Ligand Effects : Bidentate P,N ligands enhance Ni catalyst stability but may sterically hinder access to the bromomethyl group .
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize charged intermediates but may deactivate Ni(0) catalysts.
Resolution : - Compare turnover numbers (TONs) under standardized conditions (solvent, temperature, ligand ratio).
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
Q. How can computational modeling predict the reactivity of 2-(bromomethyl)-6-(difluoromethyl)pyridine in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model the transition state for SN2 displacement at the bromomethyl group. The pyridine ring’s electron-deficient nature lowers the energy barrier for nucleophilic attack.
- Fukui Function Analysis : Identify the most electrophilic site (typically the bromomethyl carbon) for reaction with amines or thiols .
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to account for solvation .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing byproducts in the bromination step?
- Methodological Answer :
- GC-MS : Detect low-molecular-weight byproducts (e.g., succinimide from NBS decomposition).
- HPLC : Resolve di-brominated or over-oxidized impurities using a C18 column and acetonitrile/water mobile phase.
- Elemental Analysis : Confirm Br/F stoichiometry to rule out incomplete bromination or fluorine loss .
Q. How can isotopic labeling (e.g., ¹⁸O, D) elucidate mechanistic pathways in esterification or hydrolysis reactions?
- Methodological Answer :
- ¹⁸O Labeling : Introduce ¹⁸O during esterification (using H₂¹⁸O) to track oxygen incorporation into the carboxylic acid intermediate.
- Deuterium Exchange : Use D₂O to probe acidic protons (e.g., -CF₂H) and confirm kinetic isotope effects in hydrolysis .
Comparative Studies
Q. How does substituting bromine with chlorine or iodine in the methyl group alter the compound’s reactivity and applications?
- Methodological Answer :
Q. What are the structural and electronic differences between this compound and its trifluoromethyl analog (2-(bromomethyl)-6-(trifluoromethyl)pyridine)?
- Methodological Answer :
- Electronic Effects : The -CF₃ group is more electron-withdrawing than -CF₂H, further deactivating the pyridine ring.
- Steric Effects : -CF₃ is bulkier, potentially hindering nucleophilic attack at the bromomethyl site.
- Applications : -CF₃ analogs are preferred in medicinal chemistry for enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
